molecular formula C19H15N3O6 B11939163 N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide CAS No. 853329-33-6

N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide

Cat. No.: B11939163
CAS No.: 853329-33-6
M. Wt: 381.3 g/mol
InChI Key: OYEHVLFDUJNDTO-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide is a nitro-substituted aromatic propanamide derivative with the molecular formula C₁₉H₁₅N₃O₆ and a molar mass of 381.34 g/mol . The compound features two meta-nitro-substituted phenyl groups: one attached to the amide nitrogen and another to the furan ring (Fig. 1). The nitro groups confer strong electron-withdrawing properties, influencing electronic conjugation and intermolecular interactions.

Properties

CAS No.

853329-33-6

Molecular Formula

C19H15N3O6

Molecular Weight

381.3 g/mol

IUPAC Name

N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15N3O6/c23-19(20-14-4-2-6-16(12-14)22(26)27)10-8-17-7-9-18(28-17)13-3-1-5-15(11-13)21(24)25/h1-7,9,11-12H,8,10H2,(H,20,23)

InChI Key

OYEHVLFDUJNDTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(3-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide, a compound characterized by its complex structure, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O6C_{19}H_{15}N_{3}O_{6} with a molecular weight of approximately 365.34 g/mol. The compound features a nitrophenyl group and a furyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H15N3O6
Molecular Weight365.34 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Additionally, it may inhibit cell proliferation by interfering with the cell cycle at the G2/M phase.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were found to range from 4.69 µM to 22.9 µM for Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating moderate to good antimicrobial activity.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Bacillus subtilis4.69
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of this compound in MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 10 µM, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial properties, researchers tested the compound against a panel of bacterial strains. The results revealed that it exhibited superior activity compared to standard antibiotics like ampicillin and tetracycline, particularly against resistant strains.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : Propanamide derivatives are typically synthesized via acyl chloride coupling (), suggesting the target compound could be prepared similarly.
  • Bacterial Inhibition : The sulfonamido analog’s selective activity () highlights the importance of substituent choice in antimicrobial design. The furyl group in the target compound may offer alternative interaction sites for biological targets.

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